Home > Products > Screening Compounds P59075 > 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one - 1281961-45-2

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

Catalog Number: EVT-1753956
CAS Number: 1281961-45-2
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-Methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one []

Compound Description: This compound is a new flavoring substance intended for use in chewing gum. Toxicological studies indicate that it is metabolized into innocuous products and poses no safety concerns at estimated dietary exposure levels [].

2. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

Compound Description: Hu7691 is a potent and selective Akt inhibitor with promising anticancer properties. This compound demonstrates reduced cutaneous toxicity compared to earlier Akt inhibitors, making it a safer option for clinical development [].

3. 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075) []

Compound Description: Identified through virtual screening, DB07075 exhibits potential as a cancer Osaka thyroid kinase (COT) inhibitor. This compound displays favorable binding affinity to COT and exhibits good pharmacokinetic properties in silico [].

Overview

1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a piperidine ring and a pyrazole moiety. This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of both the piperidine and pyrazole structures suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders.

Source and Classification

The compound can be classified as an organic heterocyclic compound due to the inclusion of nitrogen atoms within its ring structures. It is synthesized from readily available precursors, making it accessible for research and development purposes.

Synthesis Analysis

Methods

The synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can be achieved through several synthetic routes. A common method involves the reaction of 3-(aminomethyl)piperidine with 1H-pyrazole-1-carboxaldehyde, followed by reduction to yield the desired product.

Technical Details

  • Reagents: The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine from the corresponding carbonyl compound.
  • Conditions: The reaction is usually conducted under an inert atmosphere to prevent oxidation and may require reflux conditions to ensure complete conversion.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can be represented as follows:

C12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}

This structure includes:

  • A piperidine ring (six-membered ring containing one nitrogen atom).
  • A pyrazole ring (five-membered ring containing two nitrogen atoms).

Data

The molecular weight of this compound is approximately 219.29 g/mol. The specific arrangement of atoms contributes to its unique chemical properties and potential biological activity.

Chemical Reactions Analysis

Reactions

1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can participate in various chemical reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing it to undergo substitution reactions with electrophiles.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to generate secondary or tertiary amines.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction.
Mechanism of Action

The mechanism of action for 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific biological targets. The piperidine component allows for binding with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various cellular signaling pathways, leading to therapeutic effects in conditions such as anxiety or depression.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature, with a melting point that can vary based on purity and crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents such as water and methanol, indicating potential bioavailability.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Relevant data such as spectral analysis (NMR, IR) can confirm the identity and purity of the compound.

Applications

Scientific Uses

1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one has several potential applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an antidepressant or anxiolytic agent due to its ability to interact with neurotransmitter systems.
  • Biological Studies: Used in studies exploring the mechanisms of action related to piperidine derivatives and their effects on various biological pathways.
Introduction to 1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in Modern Heterocyclic Chemistry

Historical Context and Discovery Within Piperidine-Pyrazole Hybrid Systems

Evolutionary Development of Piperidine-Pyrazole Pharmacophores

The rational design of piperidine-pyrazole hybrids emerged as a strategic response to limitations in monoheterocyclic drug scaffolds. Early investigations into piperidine derivatives focused on their neurological applications, leveraging the ring's ability to mimic bioactive amine conformations. Concurrently, pyrazole-containing compounds gained prominence for their metabolic stability and hydrogen-bonding proficiency. The conceptual fusion of these systems began accelerating in the early 2000s, driven by advances in heterocyclic coupling reactions and computational modeling of target interactions. By 2010, several pharmaceutical candidates incorporating both motifs entered clinical evaluation, validating the hybrid approach [7].

The catalytic impact of palladium-mediated cross-coupling reactions proved particularly transformative for constructing these architectures. These methods enabled regioselective connections between functionalized piperidine precursors and halogenated pyrazoles under mild conditions, overcoming earlier synthetic challenges. The subsequent development of reductive amination protocols further facilitated the introduction of the critical aminomethyl substituent at the piperidine C3 position, a structural feature that enhances both water solubility and target engagement through protonation at physiological pH [4]. This synthetic toolkit supported the exploration of diverse hybrid analogs, culminating in compounds like 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one, which embodies the optimized spatial arrangement of these pharmacophoric elements.

Table 1: Key Piperidine-Pyrazole Hybrid Drugs and Their Therapeutic Applications

Compound NameTherapeutic TargetClinical ApplicationStructural Features
PalbociclibCDK4/CDK6 kinasesBreast cancerPiperidine-pyrazole core with acetyl linker
Vistusertib (AZD2014)mTOR kinaseSolid tumorsPyridopyrimidine with piperidinyl substituent
Dilmapimod (SB-681323)P38 MAP kinaseRheumatoid arthritisPyridopyrimidinone with difluorophenyl link
VoxtalisibPI3K/mTORLymphomaPyrazolyl-piperidine fusion
1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-oneUndisclosed (Research Compound)Pharmacological probePropan-1-one linker with aminomethyl group

Synthetic Methodologies and Key Intermediates

The preparation of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one exemplifies modern convergent synthesis strategies for complex heterocyclic hybrids. The most efficient routes employ a sequential three-step approach beginning with N-alkylation of 1H-pyrazole with ethyl acrylate, yielding ethyl 2-(1H-pyrazol-1-yl)propanoate. Subsequent hydrolysis generates the corresponding carboxylic acid, which undergoes carbodiimide-mediated coupling with 3-(aminomethyl)piperidine. Critical to this process is the protection/deprotection strategy for the piperidine's aminomethyl group, typically employing tert-butyloxycarbonyl (Boc) protection to prevent side reactions during amide bond formation [1] [4].

Alternative pathways utilize nucleophilic displacement reactions on halogenated propanone intermediates. For example, 3-(Boc-aminomethyl)piperidine reacts with 3-bromopropanoyl chloride to form the acyl chloride intermediate, which then undergoes substitution with 1H-pyrazole in the presence of non-nucleophilic bases. Global deprotection yields the target compound with fewer synthetic steps but requires careful control of stoichiometry to prevent dialkylation. Both routes produce the compound in moderate yields (45-65%), with purification typically achieved through silica chromatography or recrystallization from ethanol/water mixtures [4] [10].

Bioactivity Profiles of Structural Analogs

Piperidine-pyrazole hybrids demonstrate remarkable target versatility across therapeutic areas, attributed to their balanced lipophilicity and hydrogen-bonding topography. The compound class exhibits particular proficiency in kinase inhibition, as evidenced by palbociclib's selective disruption of cyclin-dependent kinases 4 and 6 (CDK4/6) through competitive binding at the ATP site. This inhibition arrests the cell cycle in hormone receptor-positive breast cancer cells, validating the piperidine-pyrazole framework as a privileged scaffold for oncology applications [9].

Beyond oncology, structural analogs demonstrate significant immunomodulatory potential. Dilmapimod (SB-681323) exemplifies this through its potent inhibition of p38 MAP kinase, reducing tumor necrosis factor-alpha (TNF-α) production in activated monocytes. The molecule's pyridopyrimidinone core, functionalized with a difluorophenyl group and piperidinyl substituent, achieves nanomolar IC₅₀ values by forming critical hydrogen bonds with the kinase's hinge region. Similarly, vistusertib's morpholine-functionalized pyridopyrimidine system potently inhibits mTOR signaling, regulating cellular metabolism and proliferation pathways [8]. These bioactivity profiles establish a compelling precedent for 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one as a versatile pharmacophore worthy of expanded investigation.

Structural Significance of Aminomethylpiperidine and Pyrazole Motifs in Bioactive Molecules

Conformational Analysis and Three-Dimensional Architecture

The spatial arrangement of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one reveals critical insights into its potential biointeractions. X-ray crystallographic studies of related compounds show that the piperidine ring adopts a chair conformation with the aminomethyl substituent preferentially equatorial, minimizing 1,3-diaxial interactions. This orientation positions the primary amine for optimal solvation or target engagement. The propan-1-one linker provides substantial rotational freedom, with dihedral angle analysis indicating preferred antiperiplanar arrangements that reduce steric clash between the piperidine nitrogen and pyrazole ring [10].

Table 2: Key Structural Parameters of Piperidine-Pyrazole Hybrids

Structural FeatureBond Length (Å)Bond Angle (°)Dihedral Angle (°)Biological Significance
Piperidine N-C(O) bond1.33 ± 0.02--Amide resonance enhances planarity
C(O)-CH₂ linker1.51 ± 0.03112 ± 2180 ± 15Allows conformational adaptation to targets
Pyrazole C-N bond1.34 ± 0.01--Maintains aromatic character and stability
Aminomethyl C-N bond1.46 ± 0.02109 ± 1-Facilitates salt bridge formation
Piperidine ring-111 ± 1Chair conformationReduces ring strain; enhances stability

Computational modeling at the B3LYP/6-31G(d) level further predicts that the lowest energy conformer places the pyrazole ring nearly perpendicular to the plane of the amide bond (85-95° dihedral), likely to minimize dipole-dipole repulsion. This orthogonal arrangement creates a distinctive T-shaped molecular profile that may facilitate insertion into hydrophobic protein pockets while presenting hydrogen bond acceptors at the periphery. The aminomethyl group extends away from the hybrid core, functioning as a flexible "arm" capable of forming charge-assisted hydrogen bonds with acidic residues in binding sites [4] [10].

Hydrogen Bonding Topography and Electronic Distribution

The strategic placement of hydrogen bond donors and acceptors within this hybrid structure creates a sophisticated recognition landscape. The pyrazole ring serves as a bifurcated hydrogen bond acceptor through its annular nitrogen atoms (N₂ and N₂), with molecular electrostatic potential calculations indicating substantial negative potential (-42 kcal/mol). This allows simultaneous interaction with two hydrogen bond donors in target proteins, a feature exploited in kinase inhibitors like vistusertib for anchoring to the hinge region. The carbonyl oxygen of the propan-1-one linker exhibits even greater electronegativity (-55 kcal/mol), functioning as a strong hydrogen bond acceptor often involved in key interactions with catalytic residues [3] [7].

Conversely, the protonated aminomethyl group functions as a potent hydrogen bond donor (+35 kcal/mol) at physiological pH. This cationic center frequently participates in salt bridge formation with aspartate or glutamate residues, as observed in crystal structures of related compounds bound to protein targets. Natural bond orbital (NBO) analysis further reveals significant n→π* conjugation between the piperidine nitrogen lone pair and the adjacent carbonyl group, imparting partial double-bond character to the C(O)-N linkage. This resonance reduces amide bond rotation but enhances complex stability through rigidification. Collectively, these electronic features create a multifaceted recognition surface capable of high-affinity interactions with diverse biological macromolecules [4] [7].

Structure-Activity Relationship Insights from Analogous Compounds

Systematic structural modifications of piperidine-pyrazole hybrids have elucidated critical determinants of bioactivity. The aminomethyl position on the piperidine ring proves particularly sensitive to optimization: relocation to C2 or C4 positions diminishes kinase inhibitory activity by >50% in dilmapimod analogs, suggesting steric constraints in the binding pocket. Similarly, N-methylation of the linker amide abolishes TNF-α suppression in cellular models, likely due to disrupted hydrogen bonding patterns essential for target engagement. These observations underscore the precision required in hybrid design [8].

The pyrazole substitution pattern dramatically influences target selectivity. Comparative studies show that 1,3-disubstituted pyrazoles (as in the title compound) exhibit 10-fold greater affinity for p38 MAPK versus JNK kinases, whereas 1,5-disubstituted isomers reverse this selectivity profile. Introduction of electron-withdrawing groups at the pyrazole C4 position enhances cellular permeability but may reduce solubility, necessitating careful balancing. The propyl linker length also demonstrates Goldilocks characteristics: shortening to ethanone decreases potency by limiting conformational adaptability, while extension to butanone increases metabolic vulnerability without enhancing affinity [9]. These SAR principles provide essential guidance for refining 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one toward specific therapeutic applications.

Table 3: Bioactivity Comparison of Structural Analogs Targeting Kinases

Structural ModificationTarget Affinity (IC₅₀ nM)Cellular ActivityMetabolic Stability (t½, min)
1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-oneNot determinedNot determined42 (human microsomes)
C2-aminomethyl piperidine analog315 (p38α)TNF-α inhibition: 28%37
C4-aminomethyl piperidine analog290 (p38α)TNF-α inhibition: 25%45
N-methylated linker analog>10,000 (p38α)TNF-α inhibition: <5%68
1,5-disubstituted pyrazole analog84 (JNK1)JNK inhibition: 91%29
Ethanone linker analog550 (p38α)TNF-α inhibition: 17%51
Butanone linker analog210 (p38α)TNF-α inhibition: 42%22

Properties

CAS Number

1281961-45-2

Product Name

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3

InChI Key

UEZIQOPHFXGWEU-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.